
N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C15H28N2O3S and a molecular weight of 316.46. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 387.2±31.0 °C at 760 mmHg, and a flash point of 162.3±25.0 °C . It also has a polar surface area of 41 Å2 and a molar volume of 186.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Inhibitory Activity in Biological Systems
Compounds structurally related to N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide have been investigated for their inhibitory activities in biological systems. For instance, isobutylamides from Piper sarmentosum demonstrated inhibitory activity against cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), indicating potential applications in inflammation and pain research (Stöhr, Xiao, & Bauer, 1999).
Neuroinflammation Imaging
Another significant application is in neuroinflammation imaging, where compounds like [11C]CPPC have been used as PET radiotracers to image reactive microglia, disease-associated microglia, and neuroinflammation in vivo. This application is crucial for understanding and developing therapeutics for neuropsychiatric disorders (Horti et al., 2019).
Pharmacologically Relevant Properties
Research has also focused on the modulation of pharmacologically relevant properties of similar compounds. For instance, the effect of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides on properties like basicity, lipophilicity, and aqueous solubility has been studied, providing insights into the design of compounds with better pharmacokinetic profiles (Vorberg et al., 2016).
Antimicrobial Activities
The synthesis and antibacterial evaluation of novel compounds demonstrate the potential of piperidine derivatives in addressing bacterial infections. This includes research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showing antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Antipsychotic Potential
Heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, highlighting the importance of such compounds in developing new treatments for psychiatric disorders. These studies have explored binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as in vivo efficacy against apomorphine-induced responses (Norman et al., 1996).
Direcciones Futuras
Piperidines and their derivatives, such as “N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide”, continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-12(2)11-21(19,20)14-7-9-17(10-8-14)15(18)16-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLMHNHKJZTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


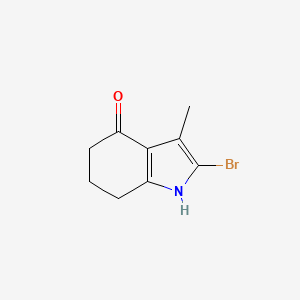
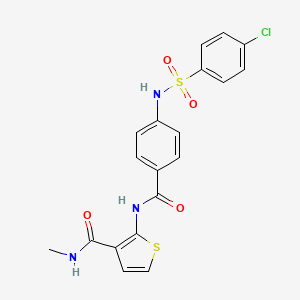
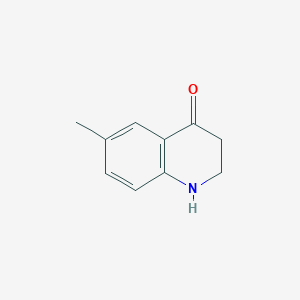
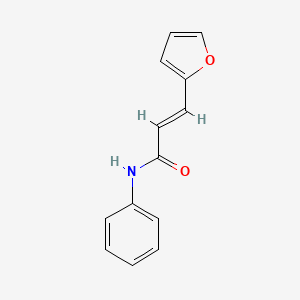
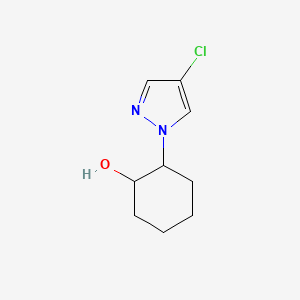

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)
![2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2985646.png)
